3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide
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Overview
Description
3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is a complex organic compound with a molecular formula of C25H25N3O2. This compound is part of the benzimidazole family, which is known for its diverse biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide, the process may involve the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with benzaldehyde derivatives in the presence of an oxidizing agent like sodium metabisulphite under mild conditions.
Substitution Reaction: The intermediate product undergoes further substitution reactions to introduce the phenoxyethyl group and the methyl group at specific positions on the benzimidazole scaffold.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines .
Scientific Research Applications
3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: A benzimidazole derivative used as an anticancer agent.
Navelbine: Another benzimidazole derivative with anticancer properties.
Alectinib: A benzimidazole-based drug used to treat certain types of cancer.
Uniqueness
3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to other benzimidazole derivatives. This uniqueness contributes to its potential therapeutic applications and makes it a valuable compound for further research .
Properties
IUPAC Name |
3-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-19-8-7-9-20(18-19)25(29)26-15-14-24-27-22-12-5-6-13-23(22)28(24)16-17-30-21-10-3-2-4-11-21/h2-13,18H,14-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNVXVDOFUNIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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